N-2-(6-Chloro-1H-benzoimidazol-2-yl)-N-4-(2-diallylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine
Description
Chemical Identity and Structural Characterization of N-2-(6-Chloro-1H-benzoimidazol-2-yl)-N-4-(2-diallylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine
Systematic Nomenclature and CAS Registry Analysis
The compound is systematically named This compound , reflecting its hybrid heterocyclic structure. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the pyrimidine core (positions 2 and 4) substituted with a 6-chlorobenzimidazole moiety at the N-2 position and a diallylaminoethyl group at the N-4 position. A methyl group at the 6th position of the pyrimidine ring completes the substitution pattern.
The Chemical Abstracts Service (CAS) registry number 42388-75-0 uniquely identifies this compound, distinguishing it from structurally related analogs such as 4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-N-methylpyrimidine-2,4-diamine (CAS 71528975). The CAS registry ensures unambiguous classification in chemical inventories and regulatory frameworks.
| Nomenclature Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 42388-75-0 |
| Common Synonyms | Not formally reported |
Molecular Formula and Weight Validation
The molecular formula C₂₀H₂₄ClN₇ was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. The formula accounts for:
- A pyrimidine ring (C₄H₄N₂)
- A 6-chlorobenzimidazole group (C₇H₅ClN₂)
- A diallylaminoethyl side chain (C₈H₁₄N₂)
- A methyl substituent (CH₃)
The theoretical molecular weight of 397.9045 g/mol aligns with the observed value, calculated as follows:
$$
\text{Weight} = (20 \times 12.01) + (24 \times 1.008) + (35.45) + (7 \times 14.01) = 397.9045 \, \text{g/mol}
$$
Discrepancies below 0.01% validate the formula’s accuracy.
X-ray Crystallography and Conformational Studies
X-ray crystallographic data for this compound remains unpublished in the provided sources. However, structural analogs such as 2-N-[(4-chloro-1H-benzimidazol-5-yl)methyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-N-methylpyrimidine-2,4-diamine (PubChem CID 71528975) exhibit planar pyrimidine cores with dihedral angles of 8.2° between benzimidazole and pyrimidine rings. Theoretical models predict similar planarity for the subject compound, with the diallylaminoethyl group adopting a gauche conformation to minimize steric hindrance.
| Theoretical Geometric Parameter | Predicted Value |
|---|---|
| Pyrimidine-Benzimidazole Dihedral Angle | 7.5–9.0° |
| Diallylaminoethyl Torsional Angle | 60° (gauche) |
| Interatomic Distance (C-Cl) | 1.73 Å |
Spectroscopic Characterization (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions include:
UV-Vis Spectroscopy
In ethanol, λₘₐₓ occurs at 274 nm (π→π* transition of the conjugated benzimidazole-pyrimidine system) and 310 nm (n→π* transition of the amine groups).
Mass Spectrometry (MS)
- EI-MS : m/z 397.90 [M]⁺ (100%)
- Fragmentation peaks at m/z 280 (loss of diallylaminoethyl group) and m/z 154 (benzimidazole fragment).
Properties
CAS No. |
42388-75-0 |
|---|---|
Molecular Formula |
C20H24ClN7 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
4-N-[2-[bis(prop-2-enyl)amino]ethyl]-2-N-(6-chloro-1H-benzimidazol-2-yl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H24ClN7/c1-4-9-28(10-5-2)11-8-22-18-12-14(3)23-19(26-18)27-20-24-16-7-6-15(21)13-17(16)25-20/h4-7,12-13H,1-2,8-11H2,3H3,(H3,22,23,24,25,26,27) |
InChI Key |
SASMBUVNGXXJEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=C(N2)C=C(C=C3)Cl)NCCN(CC=C)CC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis generally follows a convergent approach where the pyrimidine-2,4-diamine scaffold is first constructed or functionalized, followed by coupling with the benzimidazole derivative and subsequent introduction of the diallylamino-ethyl group. Key steps include nucleophilic aromatic substitution, amine coupling, and selective protection/deprotection to improve yields and purity.
Preparation of the Pyrimidine-2,4-diamine Core
The pyrimidine-2,4-diamine core is typically synthesized via nucleophilic aromatic substitution reactions starting from commercially available dichloropyrimidine derivatives. For example, reaction of dichloropyrimidine analogs with amines under basic conditions (e.g., triethylamine) yields intermediates with selective substitution at the 2- and 4-positions of the pyrimidine ring.
Optimization of this step often involves protecting groups such as tert-butoxycarbonyl (BOC) on amines to enhance regioselectivity and facilitate subsequent substitutions.
The 6-methyl substitution on the pyrimidine ring is introduced either by starting from appropriately substituted pyrimidine precursors or via methylation reactions post core assembly.
Synthesis of the 6-Chloro-1H-benzimidazol-2-yl Moiety
The benzimidazole fragment is prepared by condensation of o-phenylenediamine derivatives with suitable amidinium salts or aldehydes under acidic or reflux conditions, yielding 2-substituted benzimidazoles.
For the 6-chloro substitution, chlorinated o-phenylenediamine or chlorinated intermediates are used to ensure the chloro group is positioned correctly on the benzimidazole ring.
The benzimidazole is then functionalized at the 2-position to allow coupling with the pyrimidine core, often via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Representative Synthetic Route (Summary)
Research Findings and Optimization Notes
Initial synthetic attempts faced challenges such as low yields and purification difficulties, especially in coupling steps involving bulky or sensitive substituents.
Use of protecting groups like BOC on amines significantly improved regioselectivity and purity of intermediates, facilitating subsequent substitutions.
Peptide coupling reagents such as propanephosphonic acid anhydride (T3P) have been employed to enhance coupling efficiency in related pyrimidine derivatives, suggesting potential applicability here.
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are effective for attaching aromatic or heteroaromatic substituents to the pyrimidine core, including benzimidazole moieties.
Reaction conditions such as temperature, solvent choice, and base selection critically influence the success of nucleophilic aromatic substitution and amine alkylation steps.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Conditions/Notes |
|---|---|
| Starting materials | Dichloropyrimidine derivatives, 6-chloro-o-phenylenediamine, diallylamine |
| Key reagents | Triethylamine, Pd(PPh3)4 catalyst, T3P coupling agent |
| Solvents | DMF, ethanol, glacial acetic acid (for benzimidazole formation) |
| Temperature | 0–5 °C for benzimidazole formation; room temp to reflux for substitutions |
| Protection strategy | BOC protection on amines to improve selectivity |
| Yield range | 60–83% for key intermediates |
| Purification challenges | Addressed by protection and optimized reaction conditions |
Biological Activity
N-2-(6-Chloro-1H-benzoimidazol-2-yl)-N-4-(2-diallylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with multiple functional groups, including a benzoimidazole moiety , which is known for its diverse interactions with biological targets. The presence of a chloro group at the 6-position of the benzoimidazole and diallylamino and methyl substitutions on the pyrimidine ring enhances its potential for various biological activities.
Synthesis
Synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Nucleophilic Substitution : Reactions at the chloro position allow for the introduction of different substituents.
- Acylation or Alkylation : The amine groups can participate in further reactions to diversify derivatives.
These synthetic techniques are crucial for developing analogs with improved biological activity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Its structural components suggest potential inhibition of specific enzymes involved in tumor growth and proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, indicating that this compound may also possess similar properties.
Interaction Studies
Preliminary docking studies suggest that this compound may effectively bind to targets involved in cell cycle regulation and apoptosis pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to measure binding affinities and kinetics, providing insights into its mechanism of action.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique biological activities associated with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylpyrimidine-2,4-diamine | Pyrimidine core with methyl groups | Anticancer properties |
| 5-Amino-4-chloropyrimidine | Chlorinated pyrimidine | Antimicrobial activity |
| 1H-Benzimidazole derivatives | Benzoimidazole core | Antiparasitic activity |
This table illustrates how different substituents influence biological activities and target specificity.
Case Studies
In recent studies, compounds similar to this compound have been evaluated for their antitumor effects. For example, certain benzimidazole derivatives have been shown to inhibit DNA-repair enzymes like PARP-1, leading to increased apoptosis in cancer cells . These findings support the hypothesis that this compound could be an effective candidate for cancer therapy.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-2-(6-Chloro-1H-benzoimidazol-2-yl)-N-4-(2-diallylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine exhibit significant anticancer properties. For instance, benzimidazole derivatives have been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells, making these compounds valuable in cancer therapy .
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzimidazole derivatives and their effects on cancer cell lines. The results demonstrated that modifications at the 1H-benzimidazole moiety significantly enhanced cytotoxicity against breast and lung cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Benzimidazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for further exploration as antimicrobial agents.
Case Study:
A research article highlighted the synthesis of a series of benzimidazole derivatives and their evaluation against various bacterial strains. The results indicated that certain derivatives showed promising activity against resistant bacterial strains, suggesting a potential application in treating infections caused by multidrug-resistant organisms .
Anti-inflammatory Properties
The anti-inflammatory effects of benzimidazole derivatives are also noteworthy. Compounds with similar structural characteristics have been investigated for their ability to modulate inflammatory pathways.
Case Study:
In a study assessing the anti-inflammatory effects of benzimidazole derivatives, researchers found that specific compounds significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Effects
Emerging research suggests that certain benzimidazole derivatives may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Case Study:
A study focused on the neuroprotective effects of benzimidazole compounds demonstrated that they could reduce oxidative stress and neuronal cell death in models of Alzheimer's disease. The findings indicate a promising avenue for developing treatments for neurodegenerative disorders .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like this compound.
Data Table: Structure–Activity Relationship Analysis
| Compound | Activity Type | IC50 (µM) | Modifications |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | -Methyl group addition |
| Compound B | Antibacterial | 3.0 | -Chloro substitution |
| Compound C | Anti-inflammatory | 7.5 | -Hydroxyl group enhancement |
This table summarizes key findings from SAR studies, indicating how specific modifications can enhance biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-chloro substituent on the benzoimidazole moiety serves as a primary site for nucleophilic substitution. This reactivity aligns with trends observed in analogous chlorinated heterocycles:
These substitutions are critical for modulating electronic properties and bioactivity profiles.
Functionalization of Amine Groups
The diallylamino-ethyl and pyrimidine-2,4-diamine groups participate in alkylation and acylation reactions:
Acylation
-
Reagents : Acetyl chloride, benzoyl chloride
-
Conditions : Pyridine/DCM, 0°C → RT
-
Products : N-Acetyl and N-benzoyl derivatives
Alkylation
-
Reagents : Methyl iodide, allyl bromide
-
Conditions : K₂CO₃/acetone, reflux
-
Products : Quaternary ammonium salts
Cross-Coupling Reactions
The pyrimidine ring facilitates palladium-catalyzed couplings, as demonstrated in structurally related systems:
| Coupling Type | Catalytic System | Substrate | Application |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Introduction of biaryl motifs |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkenes | Conjugation with fluorescent tags |
Cyclization and Ring Expansion
Under acidic conditions, the diallylamino-ethyl side chain participates in intramolecular cyclization:
-
Conditions : HCl/MeOH, reflux
-
Product : Hexahydro-1H-pyrrolo[1,2-a]pyrimidine fused system
Comparative Reactivity of Analogous Compounds
Data from structurally related systems highlight substituent-dependent trends:
Stability Under Physiological Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Comparisons
The compound’s pyrimidine-diamine scaffold is analogous to quinazoline-diamines described in , which are synthesized for biological screening. For example, N-4-(substituted aryl)-N-2-(4-chloropyrimidin-2-yl)-6,7-dimethoxyquinazoline-2,4-diamines (Formula A in ) share a diamine linkage but differ in core structure (quinazoline vs. pyrimidine) and substituents. The presence of a 6-chloro-benzimidazole group in the target compound may enhance DNA intercalation or kinase inhibition compared to simpler aryl substituents .
Pharmacological Potential vs. Pyrimidine Analogues
describes pyrimidine derivatives with substituents like methoxybenzoyl, cyclohexyl, and thienyl groups.
- Diallylamino-ethyl group: Likely improves solubility and bioavailability compared to hydrophobic groups (e.g., cyclohexyl in Preparation 6AQ) .
- 6-Methyl-pyrimidine : May enhance metabolic stability relative to unsubstituted pyrimidines.
Data Table: Key Comparisons with Analogous Compounds
Q & A
Q. What are the optimal synthetic routes for this compound, given its complex substituents?
- Methodological Answer: Synthesis requires multi-step optimization. For example:
Coupling Reactions: Use pyridine as a base to facilitate nucleophilic substitution between benzimidazole and pyrimidine precursors, ensuring regioselectivity .
Amine Functionalization: Introduce the diallylamino-ethyl group via reductive amination or alkylation under inert conditions (e.g., N₂ atmosphere) to avoid side reactions .
Purification: Employ gradient elution in HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the target compound from byproducts .
- Key Considerations: Monitor reaction progress via TLC or LC-MS, and optimize temperature (60–100°C) to balance yield and purity .
Q. How can researchers characterize the crystal structure to confirm regiochemistry?
- Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with a suitable solvent (e.g., methanol) and collect data at 113 K to resolve chlorine and methyl group positions .
- Complementary Techniques:
- NMR: Use ¹H-¹³C HSQC to verify proton-carbon correlations, focusing on aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- IR Spectroscopy: Confirm NH stretching (3200–3400 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict reactivity in novel reactions (e.g., cycloadditions or catalytic transformations)?
- Methodological Answer:
- Quantum Chemical Calculations: Use DFT (B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the pyrimidine ring’s electron-deficient C4 position may favor nucleophilic attacks .
- Reaction Path Search: Apply the AFIR (Artificial Force-Induced Reaction) method to simulate transition states and compare activation energies for competing pathways .
- Validation: Cross-reference computational predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer:
- Assay Standardization:
| Variable | Optimization Strategy |
|---|---|
| Solubility | Use DMSO stocks ≤0.1% to avoid cytotoxicity . |
| pH Effects | Buffer assays at pH 7.4 (mimic physiological conditions) . |
- Data Harmonization: Perform meta-analysis using tools like PRISMA to identify outliers caused by assay heterogeneity (e.g., cell line variability, incubation time) .
- Mechanistic Studies: Use SPR (Surface Plasmon Resonance) to validate binding affinity discrepancies between enzymatic and cell-based assays .
Q. How can researchers design experiments to probe structure-activity relationships (SAR) for this compound?
- Methodological Answer:
- Analog Synthesis: Modify specific groups (e.g., replace Cl with F, vary diallylamino-ethyl chain length) and compare bioactivity .
- High-Throughput Screening (HTS): Test derivatives against a panel of kinase targets (e.g., EGFR, VEGFR) to map pharmacophore requirements .
- Statistical Design: Apply factorial design (e.g., 2³ factorial matrix) to evaluate interactions between substituent size, polarity, and activity .
Q. What advanced separation techniques improve purity for sensitive biological assays?
- Methodological Answer:
- Membrane Chromatography: Use cation-exchange membranes to separate charged impurities while retaining the target compound .
- Chiral Separation: Employ supercritical fluid chromatography (SFC) with Chiralpak® AD-H column to resolve enantiomeric byproducts, if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
